

A Comparative Guide to 15(R)-Lipoxin A4: Preclinical and Clinical Evidence

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Compound of Interest

Compound Name: 15(R)-Lipoxin A4

Cat. No.: B060535

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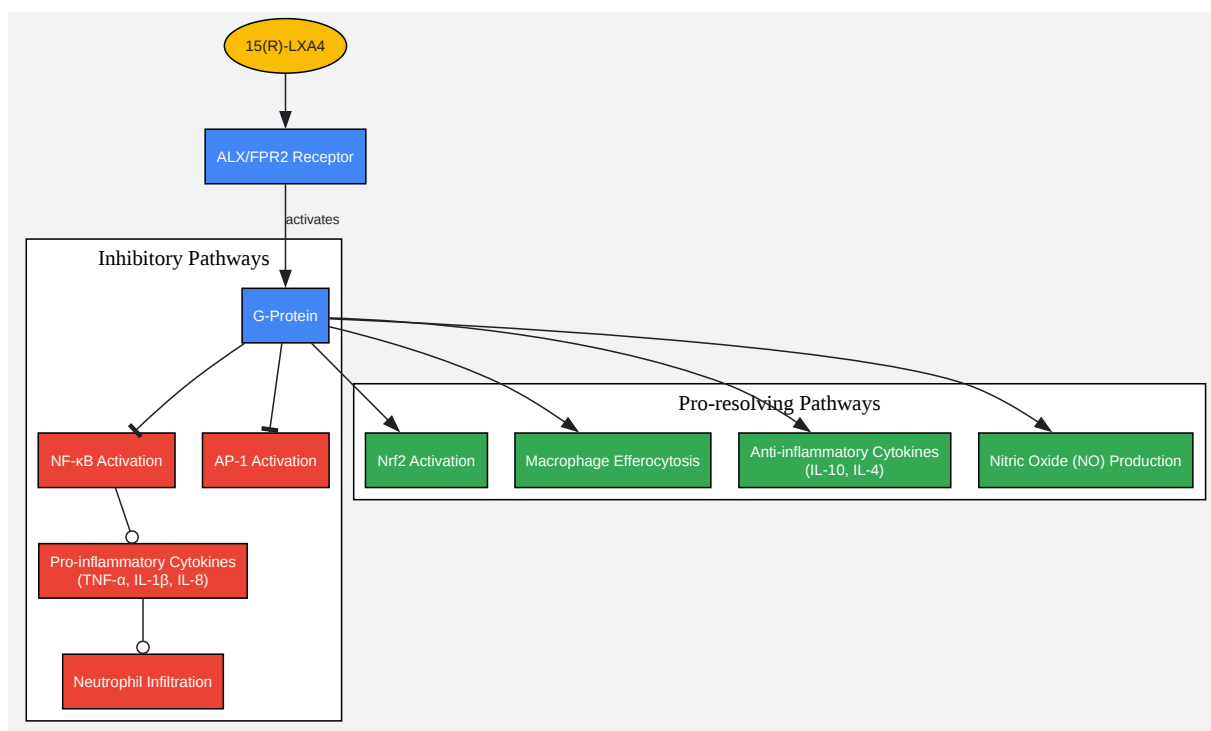
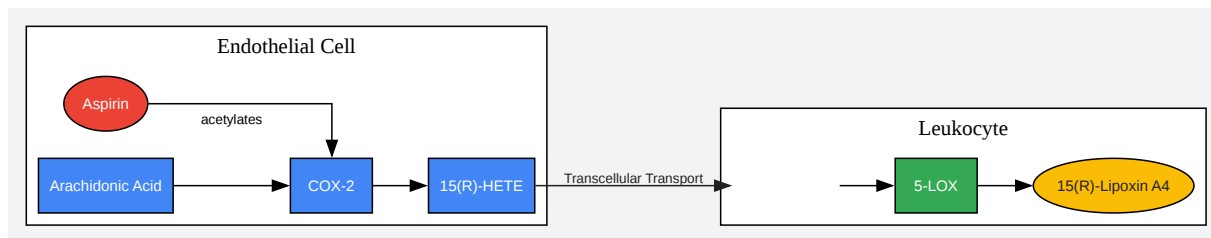
Introduction: The resolution of inflammation is an active, highly regulated process critical for tissue homeostasis. Specialized pro-resolving mediators (SPMs) are a class of lipid-derived molecules that orchestrate this resolution. Among them, **15(R)-Lipoxin A4** (15-epi-LXA4), also known as Aspirin-Triggered Lipoxin (ATL), has garnered significant attention. Unlike classic anti-inflammatory drugs that block pro-inflammatory signals, 15(R)-LXA4 actively promotes the return to tissue homeostasis. This guide provides a comprehensive review of the preclinical and clinical studies on 15(R)-LXA4, presenting comparative data, experimental protocols, and key signaling pathways for researchers, scientists, and drug development professionals.

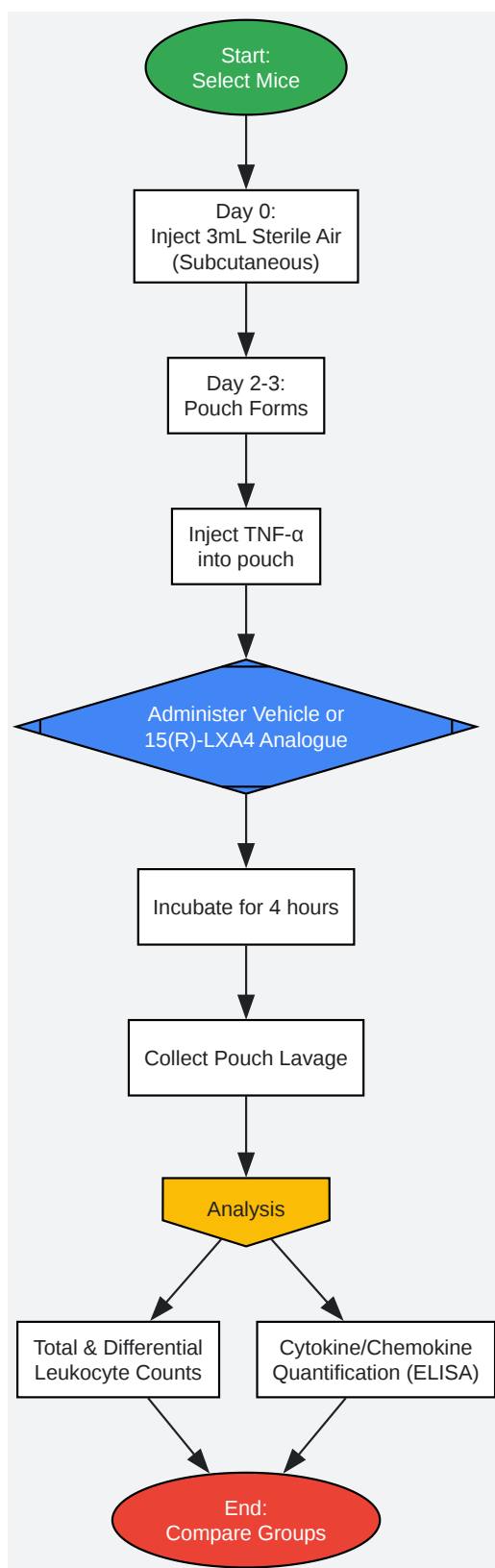
Mechanism of Action: Biosynthesis and Signaling

Aspirin's unique anti-inflammatory properties are partly attributed to its ability to trigger the biosynthesis of 15(R)-LXA4. By acetylating the cyclooxygenase-2 (COX-2) enzyme, particularly in endothelial cells, aspirin shifts its catalytic activity from producing prostaglandins to generating 15(R)-hydroxyeicosatetraenoic acid (15R-HETE).[1][2][3] This intermediate is then rapidly metabolized by leukocyte 5-lipoxygenase (5-LOX) in a transcellular manner to form 15(R)-LXA4.[1]

The primary receptor for both Lipoxin A4 (LXA4) and 15(R)-LXA4 is the G-protein coupled receptor ALX/FPR2.[4][5] Activation of this receptor initiates a cascade of downstream signaling events that collectively suppress inflammation and promote resolution. These actions include inhibiting the infiltration of neutrophils, down-regulating pro-inflammatory cytokines like TNF- α and IL-1 β , and stimulating the production of anti-inflammatory cytokines such as IL-10 and IL-4.

[4][6] Key signaling pathways modulated by 15(R)-LXA4 include the inhibition of nuclear factor κ -light-chain-enhancer of activated B cells (NF- κ B) and activator protein-1 (AP-1), which are critical transcription factors for inflammatory gene expression.[4][5][7]





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